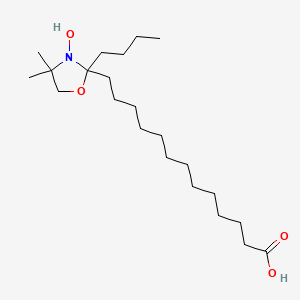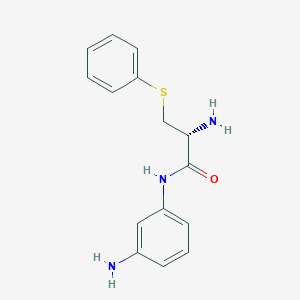
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide is an organic compound with a complex structure that includes both amino and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-aminophenylamine with a suitable phenylsulfanyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide: Unique due to the presence of both amino and sulfanyl groups.
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfonylpropanamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
(2R)-2-amino-N-(3-aminophenyl)-3-phenylthioacetamide: Contains a thioacetamide group instead of a propanamide group.
Highlighting Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
特性
分子式 |
C15H17N3OS |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C15H17N3OS/c16-11-5-4-6-12(9-11)18-15(19)14(17)10-20-13-7-2-1-3-8-13/h1-9,14H,10,16-17H2,(H,18,19)/t14-/m0/s1 |
InChIキー |
XURJBAMGHARXHK-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)SC[C@@H](C(=O)NC2=CC=CC(=C2)N)N |
正規SMILES |
C1=CC=C(C=C1)SCC(C(=O)NC2=CC=CC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


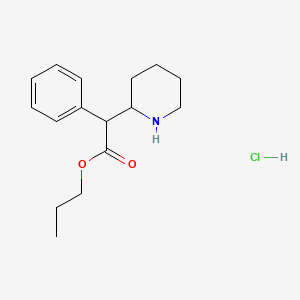
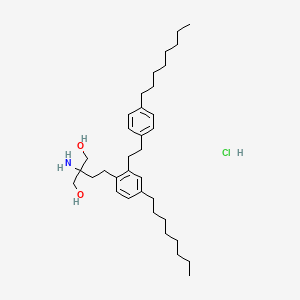

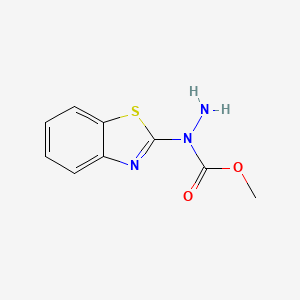

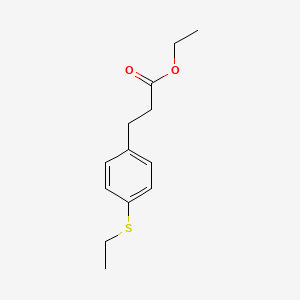
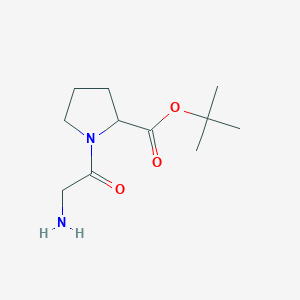
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)


![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)

